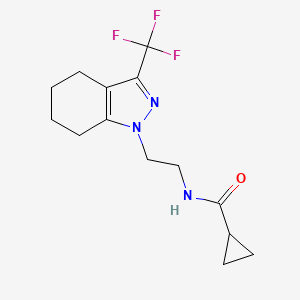

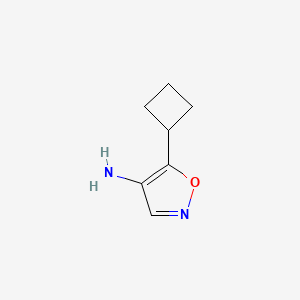

![molecular formula C23H30ClN3O2S B2784391 N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide CAS No. 867135-71-5](/img/structure/B2784391.png)

N-(3-{(3-chlorophenyl)[4-(2-hydroxyethyl)piperazin-1-yl]methyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound contains several functional groups including a piperazine ring, a benzothiophene ring, and an acetamide group. Piperazine rings are common in pharmaceuticals and can modulate the pharmacokinetic properties of a drug . The benzothiophene ring is a sulfur-containing heterocycle that is found in various biologically active compounds. The acetamide group could potentially participate in hydrogen bonding, which could affect the compound’s solubility and binding interactions.

Applications De Recherche Scientifique

Piperazine Derivatives in Medicinal Chemistry

Piperazine derivatives are a significant focus in medicinal chemistry due to their versatility and efficacy in various therapeutic areas. For instance, Shibuya et al. (2018) discovered an aqueous-soluble potent inhibitor of human acyl-coenzyme A: cholesterol O-acyltransferase (ACAT), which exhibits selectivity for human ACAT-1 over ACAT-2. This discovery highlights the potential of piperazine derivatives in the treatment of diseases involving ACAT-1 overexpression, such as atherosclerosis and certain types of cancer (Shibuya et al., 2018).

Benzothiazole Compounds in Antimicrobial Applications

Benzothiazole and its derivatives have been explored for their antimicrobial properties. Mokhtari and Pourabdollah (2013) synthesized N-(benzothiazol-2-yl)-2-(piperidin-1-yl)acetamide derivatives and investigated their antimicrobial activities against pathogenic bacteria and Candida species. Their study revealed that these compounds were more effective against fungi than bacteria, suggesting their potential use in developing new antifungal agents (Mokhtari & Pourabdollah, 2013).

Acetamide Derivatives in Neurological Research

Acetamide derivatives have been investigated for their neurological effects, particularly in the context of dopamine receptors. Leopoldo et al. (2002) studied the structure-affinity relationship on N-[4-(4-arylpiperazin-1-yl)butyl]arylcarboxamides as potent and selective dopamine D(3) receptor ligands. Their research identified several high-affinity D(3) ligands with significant selectivity, highlighting the potential for developing new treatments for neurological disorders, such as Parkinson's disease and schizophrenia (Leopoldo et al., 2002).

Mécanisme D'action

Target of Action

It’s worth noting that piperazine, a structural motif found in this compound, is commonly found in a variety of biologically active compounds, such as antihistamines, antiparasitic, antifungal, antibacterial, antiviral, antipsychotic, antidepressant, anti-inflammatory, anticoagulant, antitumor, and antidiabetic drugs . This suggests that the compound could potentially interact with a wide range of biological targets.

Mode of Action

Piperazine derivatives are known to modulate the pharmacokinetic properties of drug substances . This could imply that the compound interacts with its targets to alter their function, leading to changes in the biological system.

Biochemical Pathways

Given the wide range of biological activities associated with piperazine derivatives , it is likely that this compound could potentially affect multiple biochemical pathways.

Pharmacokinetics

It’s worth noting that piperazine derivatives are known to positively modulate the pharmacokinetic properties of drug substances . This suggests that the compound could potentially have favorable ADME properties, which could impact its bioavailability.

Result of Action

Given the wide range of biological activities associated with piperazine derivatives , it is likely that this compound could potentially have various molecular and cellular effects.

Propriétés

IUPAC Name |

N-[3-[(3-chlorophenyl)-[4-(2-hydroxyethyl)piperazin-1-yl]methyl]-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H30ClN3O2S/c1-16(29)25-23-21(19-7-2-3-8-20(19)30-23)22(17-5-4-6-18(24)15-17)27-11-9-26(10-12-27)13-14-28/h4-6,15,22,28H,2-3,7-14H2,1H3,(H,25,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPRYFZGVQUZOGP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=C(C2=C(S1)CCCC2)C(C3=CC(=CC=C3)Cl)N4CCN(CC4)CCO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H30ClN3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

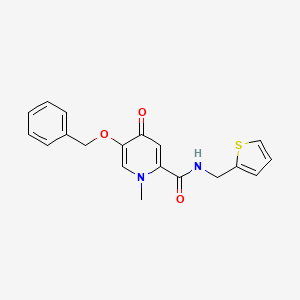

![3-(3-chloro-2-methylphenyl)-N'-[(1E)-(3,4-difluorophenyl)methylidene]-4-oxo-3,4-dihydrophthalazine-1-carbohydrazide](/img/structure/B2784308.png)

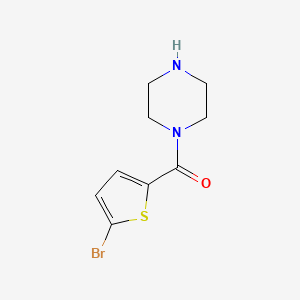

![(4-(3-(3-fluorophenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(4-methoxyphenyl)methanone](/img/structure/B2784313.png)

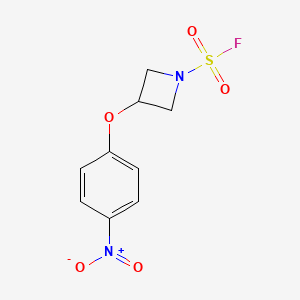

![(2R)-3-[(4-chlorophenyl)sulfanyl]-1,1,1-trifluoro-2-propanol](/img/structure/B2784315.png)

![N-(benzo[d]thiazol-5-yl)benzamide](/img/structure/B2784320.png)

![2,3-Dihydro-1,4-benzodioxin-5-yl-[4-[(6-methylpyridazin-3-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2784321.png)

![N-{2-[(1,3-dioxo-2,3-dihydro-1H-isoindol-2-yl)oxy]ethyl}acetamide](/img/structure/B2784325.png)